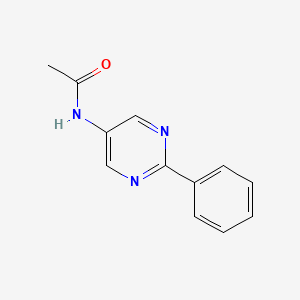

N-(2-phenylpyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-phenylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9(16)15-11-7-13-12(14-8-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRAGEYMHZNMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-2-phenylpyrimidine

The precursor 5-amino-2-phenylpyrimidine is synthesized via cyclocondensation of ethyl cyanoacetate, thiourea, and benzaldehyde. Sahoo et al. optimized this reaction using microwave irradiation (210 W, 5–10 min) to achieve 85% yield, compared to 55% under conventional reflux. Alternative methods employ malononitrile and urea with aryl aldehydes in the presence of NHCl, yielding 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitriles, which are subsequently hydrolyzed to amines.

Acetylation Reaction

The 5-amino group is acetylated using acetic anhydride or acetyl chloride. Morsy et al. demonstrated that refluxing 5-amino-2-phenylpyrimidine with acetic anhydride in ethanol for 3 hours affords this compound in 78% yield. Triethylamine is often added to scavenge HCl generated during the reaction.

Table 1: Optimization of Acetylation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | 80 | 3 | 78 |

| Triethylamine | DCM | 40 | 2 | 82 |

| KCO | Acetone | 60 | 4 | 75 |

One-Pot Cyclocondensation and Acetylation

Multicomponent Reaction (MCR) Approach

Aher et al. developed a one-pot synthesis using malononitrile, urea, benzaldehyde, and acetyl chloride in ammonium chloride-catalyzed conditions. The reaction proceeds via Knoevenagel condensation, cyclization, and in situ acetylation, yielding this compound directly. This method reduces purification steps and achieves 70% yield under reflux (4 hours).

Microwave-Assisted Synthesis

Xavier et al. reported a microwave-enhanced protocol combining ethyl cyanoacetate, benzamidine hydrochloride, and benzaldehyde in aqueous KCO. Subsequent acetylation under microwave irradiation (100°C, 15 min) provided the target compound in 88% yield, showcasing reduced reaction times and improved efficiency.

Post-Functionalization of Halogenated Pyrimidines

Nucleophilic Substitution

4-Chloro-2-phenylpyrimidine-5-carbonitrile serves as a versatile intermediate. El-Deeb et al. demonstrated that treatment with aqueous ammonia under reflux (12 hours) yields 5-amino-2-phenylpyrimidine, which is then acetylated. This two-step approach offers modularity for introducing diverse substituents.

Catalytic Amination

Green Chemistry Approaches

Solvent-Free Synthesis

Al-Ghulikah et al. synthesized pyrimidine derivatives via solvent-free reactions using sodium methoxide as a catalyst. Applying this to this compound, a mixture of 5-aminopyrimidine and acetic anhydride was heated at 60°C for 2 hours, yielding 80% product without solvent waste.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of this compound oxide.

Reduction: Formation of N-(2-phenylpyrimidin-5-yl)ethylamine.

Substitution: Formation of this compound derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-phenylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate

Structure: This compound (C₆H₈N₄O₃·2H₂O) has amino and hydroxyl groups at the 2, 4, and 6 positions of the pyrimidine ring, contrasting with the phenyl group in the target compound . Properties:

- Crystallizes in a monoclinic system (space group P2₁/c) with extensive hydrogen bonding, enhancing stability .

- Lower molecular weight (220.20 g/mol) compared to the target compound’s phenyl-substituted analog.

Pharmacology : Exhibits antifungal and antibacterial activities, likely due to hydrogen-bonding interactions with microbial enzymes . The absence of a phenyl group may reduce lipophilicity but improve solubility.

Benzothiazole-Based Acetamides ()

Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Structure: Replaces pyrimidine with a benzothiazole ring and includes electron-withdrawing groups (e.g., trifluoromethyl). Methoxy groups may modulate electron density, affecting target binding.

N-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Structure: Features a pyrimidine core with an oxadiazole substituent and acetamide group (C₁₅H₁₄N₆O₂; MW = 310.31 g/mol) . The higher molecular weight compared to the target compound may affect pharmacokinetics.

Phenoxy Acetamide Derivatives ()

Examples :

- Compound 47: 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

- Compound 49: 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

Structure : Includes sulfonyl and piperazine groups, broadening electronic and steric profiles.

Pharmacology : Demonstrated gram-positive antibacterial and antifungal activities, attributed to sulfonyl and heterocyclic moieties disrupting microbial membranes . The target compound’s phenyl group may offer similar steric advantages.

Structural and Functional Data Table

*Calculated based on molecular formula.

Key Findings and Insights

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability , while hydroxyl/amino groups enhance solubility . Phenyl groups in the target compound likely increase lipophilicity, favoring blood-brain barrier penetration compared to polar analogs.

Heterocycle Influence :

- Pyrimidine derivatives (e.g., ) show diverse bioactivity due to hydrogen-bonding capacity.

- Benzothiazole and oxadiazole rings introduce additional binding motifs, expanding target selectivity .

Pharmacological Gaps :

- Direct data on this compound is lacking; predictions are based on structural analogs. Further studies are needed to validate its efficacy and toxicity.

Q & A

Basic: What are the recommended synthetic routes for N-(2-phenylpyrimidin-5-yl)acetamide, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-phenylpyrimidin-5-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃ or NaOH) at 80–100°C for 6–12 hours . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC and optimizing solvent polarity can reduce byproducts .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the pyrimidine ring and acetamide linkage (e.g., δ ~2.1 ppm for CH₃ in acetamide, aromatic protons at δ 7.0–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis .

- X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from structural analogs or impurities. Strategies include:

- Comparative SAR Studies : Test analogs (e.g., N-(pyrimidin-5-ylmethyl)acetamide ) to isolate the impact of the 2-phenyl group.

- Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition or cell viability assays) with strict QC for compound purity .

- Computational Docking : Map interactions with targets (e.g., kinases) using molecular dynamics simulations to explain activity variations .

Advanced: What experimental design optimizes reaction yields for derivatives of this compound?

Adopt a Design of Experiments (DoE) approach:

- Variables : Temperature (60–120°C), catalyst (e.g., Pd/Cu for cross-coupling), and solvent polarity (DMF vs. THF) .

- Response Surface Methodology : Maximize yield while minimizing side products (e.g., N-alkylation byproducts).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

Discrepancies may stem from solvent effects, tautomerism, or impurities. Recommendations:

- Standardized Conditions : Use deuterated DMSO or CDCl₃ for NMR and report solvent explicitly .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Isomer Screening : Check for rotational isomers (e.g., amide bond rotation) via variable-temperature NMR .

Advanced: What strategies validate the stability of this compound under experimental conditions?

- Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds (e.g., >200°C for storage stability) .

- HPLC Purity Checks : Post-storage (e.g., 1–6 months at 4°C vs. −20°C) to detect hydrolysis or oxidation .

- Light Exposure Tests : UV-vis spectroscopy to monitor photodegradation in solution .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog Synthesis : Introduce substituents at the phenyl (e.g., electron-withdrawing groups) or pyrimidine positions (e.g., 4-CH₃ vs. 4-Cl) .

- QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity .

- Fragment-Based Screening : Replace the acetamide group with other bioisosteres (e.g., sulfonamide) .

Advanced: What mechanistic studies are recommended to elucidate its reactivity in nucleophilic substitution reactions?

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps .

- DFT Calculations : Model transition states for substitutions at the pyrimidine C-2 or C-5 positions .

- Trapping Intermediates : Characterize reactive intermediates (e.g., Meisenheimer complexes) via low-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.